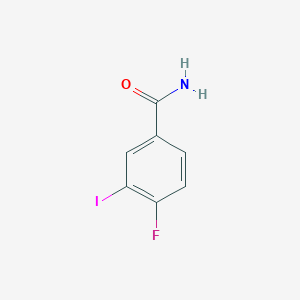

4-Fluoro-3-iodobenzamide

Description

Propriétés

IUPAC Name |

4-fluoro-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYKECZCRGDGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717808 | |

| Record name | 4-Fluoro-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261572-29-5 | |

| Record name | 4-Fluoro-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halogenation Reagents and Conditions

- Iodination: N-Iodosuccinimide (NIS) is frequently used as a mild and selective iodinating agent for aromatic rings. It allows regioselective iodination under controlled conditions.

- Fluorination: Selectfluor is a common reagent for electrophilic fluorination, enabling the introduction of fluorine atoms onto aromatic systems with high selectivity.

Typical Synthetic Route

A representative synthetic route involves starting from 4-fluorobenzamide or a related intermediate, followed by iodination at the 3-position using NIS. The reaction conditions are optimized to favor mono-iodination without over-iodination or substitution at undesired positions. The use of solvents such as dichloromethane or acetonitrile, temperature control (often 0°C to room temperature), and reaction time are critical parameters.

Industrial Production Methods

Industrial-scale synthesis of 4-Fluoro-3-iodobenzamide leverages scalable halogenation processes with enhanced efficiency and reproducibility:

- Continuous Flow Reactors: These reactors improve heat and mass transfer, allowing precise control over reaction parameters, which enhances yield and minimizes by-products.

- Solvent and Reagent Optimization: Selection of solvents and halogenating agents is optimized to reduce waste and improve environmental compatibility.

- Process Intensification: Techniques such as microwave-assisted halogenation or use of catalysts may be employed to accelerate the reactions.

Detailed Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | Dichloromethane | 0°C to RT | 1–3 hours | 70–90 | Selective iodination at 3-position |

| Fluorination | Selectfluor | Acetonitrile | 0°C to RT | 1–2 hours | 75–95 | Electrophilic fluorination at 4-position |

| Amide Formation | Benzoyl chloride or acid activation | Various | Ambient | 2–4 hours | >90 | Coupling with ammonia or amines to form amide |

| Continuous Flow | NIS and Selectfluor in flow reactor | Optimized solvents | Controlled | Minutes to hrs | Improved yields | Industrial scale with process control |

Research Findings and Optimization Insights

- Selectivity Control: The use of NIS allows selective iodination without affecting the fluorine substituent, which is crucial for maintaining the desired substitution pattern.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm regioselectivity.

- Yield Improvement: Addition of additives or catalysts (e.g., triphenylphosphine in related photoredox reactions) can enhance reaction rates and yields, though specific data for this compound preparation are limited.

- Environmental Considerations: Continuous flow methods reduce solvent usage and improve safety by minimizing exposure to reactive halogenating agents.

Comparative Table of Halogenation Methods for this compound

| Method | Halogenating Agent | Advantages | Limitations | Scale Suitability |

|---|---|---|---|---|

| Batch Iodination | N-Iodosuccinimide | Mild, selective iodination | Longer reaction times | Laboratory scale |

| Electrophilic Fluorination | Selectfluor | High regioselectivity | Cost of reagent | Laboratory to pilot scale |

| Continuous Flow Halogenation | NIS and Selectfluor in flow | Enhanced control, scalability | Requires specialized equipment | Industrial scale |

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-iodobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-fluoro-3-azidobenzamide or 4-fluoro-3-cyanobenzamide can be formed.

Coupling Products: The Suzuki-Miyaura reaction can yield various biaryl compounds, depending on the boronic acid used.

Applications De Recherche Scientifique

4-Fluoro-3-iodobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of novel materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-iodobenzamide and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds can act as inhibitors of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound towards its target .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Key Structural Features and Functional Groups

The biological and radiochemical properties of halogenated benzamides are influenced by halogen positioning, electronic effects, and additional functional groups. Below is a comparative analysis of 4-fluoro-3-iodobenzamide and its analogs:

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Differences

- In contrast, this compound’s moderate logP (~2.5) favors renal excretion, reducing background noise in PET imaging .

- Metabolic Stability: Fluorine’s strong C-F bond in this compound prevents defluorination, a common issue with chlorinated analogs . Cyano-substituted derivatives (e.g., N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide) may exhibit altered metabolic pathways due to electron-withdrawing effects .

Activité Biologique

4-Fluoro-3-iodobenzamide is a compound that has garnered attention due to its diverse biological activities and applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula and is characterized by the presence of fluorine and iodine atoms, which significantly influence its reactivity and biological interactions. The compound's structure allows it to act as a versatile building block in organic synthesis and as a probe in biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorine and iodine atoms enhances its binding affinity to specific enzymes and receptors, modulating their activity. This interaction can lead to several biological effects, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways.

- Receptor Binding : It may bind to receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Applications in Research

This compound has several applications across different scientific disciplines:

- Biochemical Probes : It is utilized as a biochemical probe due to its unique functional groups, allowing researchers to study enzyme-substrate interactions and receptor-ligand binding dynamics.

- Medicinal Chemistry : The compound has been explored for potential therapeutic properties, particularly in anti-cancer and anti-inflammatory research .

- Imaging Agents : It has been investigated as a radiolabeled agent for positron emission tomography (PET) imaging, showing promise in tumor detection and characterization .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Study 1: PET Imaging of Melanoma

A study evaluated the use of this compound as part of a radiolabeled peptide for PET imaging in melanoma-bearing mice. The results indicated that the compound did not interfere with the binding properties of bioactive peptides used in imaging protocols. Tumor uptake was comparable to other established imaging agents, demonstrating its potential for clinical applications in cancer diagnostics .

Study 2: Enzyme Interaction Studies

Research focusing on enzyme-substrate interactions showed that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. This inhibition was linked to the compound's structural characteristics, which facilitate strong binding interactions with target sites on enzymes .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers validate the absence of interference from the this compound moiety in peptide-receptor interactions?

- Methodological Answer : Perform alanine scanning mutagenesis on receptor-binding domains to identify critical residues. Compare binding kinetics (e.g., , ) of native vs. benzamide-conjugated peptides using surface plasmon resonance (SPR). If interference is suspected, conduct molecular dynamics simulations to assess steric clashes or electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.